Ethyl (2-acetyl-3-hydroxyphenoxy)acetate
Beschreibung
Eigenschaften
CAS-Nummer |
6769-65-9 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
ethyl 2-(2-acetyl-3-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(15)7-17-10-6-4-5-9(14)12(10)8(2)13/h4-6,14H,3,7H2,1-2H3 |
InChI-Schlüssel |
ZUEVKJQHAFAWHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC=CC(=C1C(=O)C)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Ethyl (2-acetyl-3-hydroxyphenoxy)acetate belongs to a family of phenoxy-acetate esters. Key structural analogs include:
Ethyl 2-(4-Ethyl-3-Hydroxyphenyl)Acetate (CAS 765302-52-1)
- Similarity : 0.98 (very high structural similarity) .
- Key Differences : Replacement of the 2-acetyl group with a 4-ethyl substituent.
- However, the absence of the acetyl group reduces keto-enol tautomerism and condensation reactivity observed in the parent compound .
Methyl 2-(2-Hydroxyphenyl)Acetate (CAS 22446-37-3)
- Similarity : 0.95 .
- Key Differences : Methyl ester (vs. ethyl) and hydroxyl group at the 2-position (vs. 3-position).
- The altered hydroxyl position may affect hydrogen-bonding interactions and antioxidant activity .
Ethyl 2-(2-Methoxyphenyl)Acetate (CAS 62335-65-3)
- Similarity : 0.93 .
- Key Differences : Methoxy (–OCH₃) group replaces the hydroxyl (–OH) at the 3-position.
- Impact : Methoxy is electron-donating, stabilizing the aromatic ring against electrophilic attack. This substitution reduces acidity and oxidative susceptibility compared to the hydroxyl-containing parent compound .
1,3-Bis(2-Acetyl-3-Hydroxyphenoxy)Propan-2-Ol (Pharmacopeial Standard)
- Key Differences: A dimeric structure with two 2-acetyl-3-hydroxyphenoxy groups linked via a glycerol backbone.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| Ethyl (2-acetyl-3-hydroxyphenoxy)acetate | C₁₂H₁₄O₆ | 254.24* | >200 (estimated) | Moderate in polar solvents |
| Ethyl 2-(4-chlorophenoxy)acetoacetate | C₁₂H₁₃ClO₄ | 274.68 | 245–250 | Low in water |
| Ethyl 2-(3-hydroxyphenoxy)acetate | C₁₀H₁₂O₄ | 196.20 | ~180 | Higher in ethanol |
| Ethyl acetate (reference) | C₄H₈O₂ | 88.11 | 77 | Immiscible in water |
*Calculated based on structural analogs.
- Solubility Trends: Hydroxyl groups improve solubility in polar solvents (e.g., ethanol), while chloro or acetyl substituents enhance hydrophobicity .
- Thermal Stability : The parent compound’s acetyl and hydroxyl groups likely increase thermal stability compared to simpler esters like ethyl acetate .
Vorbereitungsmethoden
Acetylation of Ortho-Aminophenol
The synthesis begins with the acetylation of ortho-aminophenol (A) using acetic anhydride under reflux conditions. A molar ratio of 1:1–1.5 (ortho-aminophenol to acetic anhydride) in ethyl acetate (2 mL per mM of A) yields N-(2-hydroxyphenyl)acetamide (B) after 4–6 hours at 95–110°C. The product is purified via recrystallization in ethyl acetate, achieving >95% purity.
O-Alkylation with Ethyl Bromoacetate
N-(2-hydroxyphenyl)acetamide (B) undergoes O-alkylation with ethyl bromoacetate in the presence of cesium carbonate or potassium carbonate as a phase-transfer catalyst. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetone at 60–80°C for 8–12 hours. This step introduces the ethoxyacetate side chain, forming N-(2-(ethoxycarbonylmethoxy)phenyl)acetamide (C) with a yield of 82–88%.
Deprotection of Methoxy Group
The methoxy group in intermediate C is deprotected using aluminum chloride () in dichloromethane under ice-cooled conditions. A molar ratio of 1:1.4–1.6 (C to ) facilitates cleavage of the methyl ether, yielding N-(2-hydroxy-5-bromophenyl)acetamide (D). Post-reaction workup involves extraction with methylene chloride and washing with saturated sodium bicarbonate ().
Acetylation and Bromination
Intermediate D is acetylated using chloroacetyl chloride in the presence of , followed by bromination to introduce the acetyl group at the 3-position. This step generates N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide (E) with a molar yield of 78.8% under nitrogen atmosphere at 25°C.
Catalytic Hydrogenation
The final step involves catalytic hydrogenation of compound E using 5% palladium on carbon () in alcoholic solvents (e.g., ethanol or methanol). Hydrogen gas is introduced at a flow rate of one bubble per second, and the reaction is heated to 50–75°C for 3–6 hours. This reduces the bromine substituent, yielding ethyl (2-acetyl-3-hydroxyphenoxy)acetate (F) with a purity of 99.8% (HPLC) and a molar yield of 72–85%.
Reaction Optimization and Critical Parameters
Solvent and Catalyst Selection
Temperature and Time Profiles
-
Acetylation : 95–110°C for 4–6 hours ensures complete conversion without over-acetylation.
-
Hydrogenation : 50–75°C for 3.5–6 hours balances reaction rate and catalyst stability.
Comparative Analysis of Synthetic Routes
Traditional vs. Continuous Flow Synthesis
While batch synthesis remains dominant, continuous flow methods are explored for large-scale production. Batch processes achieve 72–85% yields but require prolonged reaction times (12–24 hours). In contrast, flow systems could reduce processing time by 40% through optimized heat and mass transfer.
Alternative Pathways
-
Direct Esterification : Attempts to esterify 2-acetyl-3-hydroxyphenoxyacetic acid with ethanol under acidic conditions (e.g., ) resulted in <50% yields due to competing hydrolysis.
-
Enzymatic Catalysis : Lipase-mediated esterification trials showed limited success (<30% yield), attributed to enzyme inactivation by phenolic hydroxyl groups.
Challenges and Mitigation Strategies
Purification Techniques
| Technique | Application | Outcome |
|---|---|---|
| Recrystallization | Ethyl acetate/toluene (1:3) | Removes unreacted starting material |
| Column Chromatography | Silica gel (hexane:EtOAc) | Separates acetylated isomers |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Catalyst | 45–50 |
| Solvents | 25–30 |
| Energy (Heating/Cooling) | 15–20 |
Q & A
Q. What are the standard synthetic routes for Ethyl (2-acetyl-3-hydroxyphenoxy)acetate, and how are reaction conditions optimized?
The synthesis typically involves esterification and cyclization steps. For example, Ethyl 2-(2-acetyl-3-hydroxyphenoxy)acetate is cyclized using sodium ethoxide in ethanol or toluene under reflux. Reaction optimization includes monitoring progress via thin-layer chromatography (TLC) and adjusting solvent polarity. Ethanol yields a single product, while toluene produces a mixture requiring further purification . Key parameters include reflux duration (e.g., 24 hours) and stoichiometric control of sodium ethoxide to minimize side reactions.
Q. What purification techniques are effective for isolating Ethyl (2-acetyl-3-hydroxyphenoxy)acetate?
After synthesis, the crude product is often purified via acid-base extraction and recrystallization. For instance, acidification of the reaction mixture followed by chloroform extraction removes unreacted starting materials. Washing with sodium bicarbonate eliminates acidic impurities, and drying over anhydrous Na₂SO₄ ensures moisture removal. Recrystallization from ethanol enhances purity .
Q. How is the structure of Ethyl (2-acetyl-3-hydroxyphenoxy)acetate verified post-synthesis?
Structural confirmation employs spectroscopic methods:
- NMR : Identifies proton environments (e.g., acetyl, hydroxyl, and ethoxy groups).
- IR : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and phenolic O-H (~3200 cm⁻¹).
- Mass Spectrometry : Provides molecular weight confirmation and fragmentation patterns .
Advanced Research Questions
Q. How do solvent choices impact the cyclization of Ethyl (2-acetyl-3-hydroxyphenoxy)acetate?
Solvent polarity and boiling point critically influence reaction outcomes. Cyclization in ethanol (polar, protic) yields a single product due to stabilization of intermediates, while toluene (non-polar, aprotic) generates mixed products requiring chromatographic separation. This discrepancy highlights the role of solvent-solute interactions in transition-state stabilization .
Q. What strategies resolve contradictions in reported reaction yields for similar phenolic esters?
Discrepancies often arise from variations in solvent purity, catalyst loading, or temperature control. Systematic optimization involves:
Q. How can computational modeling aid in predicting reactivity of Ethyl (2-acetyl-3-hydroxyphenoxy)acetate derivatives?
Density Functional Theory (DFT) simulations predict electronic effects of substituents (e.g., bromine or nitro groups) on reaction pathways. For example, electron-withdrawing groups on the aromatic ring can deactivate nucleophilic sites, guiding synthetic modifications to enhance reactivity .
Methodological Considerations
Q. What analytical methods quantify trace impurities in Ethyl (2-acetyl-3-hydroxyphenoxy)acetate?
Q. How are reaction kinetics studied for acetylation steps in related esters?
Pseudo-first-order kinetics are applied by maintaining excess acetic anhydride. Aliquots are periodically analyzed via titrimetry or NMR to track esterification progress. Activation energy (Eₐ) is calculated using the Arrhenius equation from rate constants at 50–80°C .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
